7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one
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Description
The compound “7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one” is a chemical with the molecular formula C20H22N4O4 . It has a molecular weight of 382.42 .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, refluxing of the 4-chloro –7-nitro- -2,1.3, - benzoxadiazole with ethyl (p-amino) benzoate in absolute ethanol at 78 Co for 12 hrs gives a compound with 60% yield . This compound was then reacted with hydrazine hydrate in absolute ethanol for 5hrs to obtain the carboxylic acid hydrazide . The product was treated with phenylisothiocyanat in absolute ethanol to synthesize a derivative . Cyclization of this compound using base has afforded a triazole derivative .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C20H22N4O4 .Scientific Research Applications
Neuroprotective and Antioxidant Actions
- Ethyl Ferulate's Neuroprotective and Antioxidant Activities : Ethyl ferulate is a phenylpropanoid with anti-inflammatory, antioxidant, and neuroprotective activities. It holds potential in the nutraceutical and pharmaceutical industry for the synthesis of other substances or as a therapeutic agent in various conditions such as mycobacterial infections and neuroprotective applications. The substance showcases a range of biological activities including antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative effects (Cunha et al., 2019).
Anesthetic and Analgesic Applications
Nitrous Oxide in Clinical Practice : Nitrous oxide (N2O) has a long history in medicine, primarily used for analgesia and anesthesia. Recent reviews highlight its pharmacological properties, clinical applications, and potential novel uses in chronic pain and depression treatment. Despite its benefits, the continued use of N2O in clinical practice is debated due to the availability of more advanced anesthetic agents and awareness of its shortcomings (Buhre et al., 2019).
Entonox® for Pain Reduction in Urological Procedures : Entonox®, a mix of nitrous oxide and oxygen, is recognized for effectively reducing pain and anxiety in various medical procedures, including urological ones. The review of literature suggests its significant potential in reducing procedural pain, advocating for its broader application in medical practices (Young et al., 2012).
Nitrous Oxide's Substance Use Disorder Potential
- Substance Use Disorder Potential of Nitrous Oxide : Nitrous oxide, while used medically for analgesia and anesthesia, also has a recreational side that poses health risks when used excessively. The paper provides an overview of the substance use disorder potential of nitrous oxide, underscoring the need for monitoring and more research in this domain (Fidalgo et al., 2019).
Properties
IUPAC Name |
7-nitro-2-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-20-18(28-19-14-16(24(26)27)6-7-17(19)21-20)8-9-22-10-12-23(13-11-22)15-4-2-1-3-5-15/h1-7,14,18H,8-13H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQVBSXDUFRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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